molecular formula C13H15NO6 B12675449 5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate CAS No. 83803-73-0

5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate

Cat. No.: B12675449
CAS No.: 83803-73-0
M. Wt: 281.26 g/mol
InChI Key: GPOMCIDSRXOBMX-UHFFFAOYSA-N
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Description

5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate is a chemical compound with a complex structure that includes a phenylene ring substituted with carbamoyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate typically involves the reaction of m-phenylenediamine with 2-hydroxyethyl isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

83803-73-0

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

[3-acetyloxy-5-(2-hydroxyethylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C13H15NO6/c1-8(16)19-11-5-10(13(18)14-3-4-15)6-12(7-11)20-9(2)17/h5-7,15H,3-4H2,1-2H3,(H,14,18)

InChI Key

GPOMCIDSRXOBMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NCCO)OC(=O)C

Origin of Product

United States

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